molecular formula C10H17N3O2 B2505998 Methyl 2-[(5-methyl-1-propan-2-ylpyrazol-3-yl)amino]acetate CAS No. 2247206-94-4

Methyl 2-[(5-methyl-1-propan-2-ylpyrazol-3-yl)amino]acetate

Cat. No.: B2505998
CAS No.: 2247206-94-4
M. Wt: 211.265
InChI Key: AUPPVDJDLOMRFW-UHFFFAOYSA-N
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Description

Methyl 2-[(5-methyl-1-propan-2-ylpyrazol-3-yl)amino]acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of Methyl 2-[(5-methyl-1-propan-2-ylpyrazol-3-yl)amino]acetate typically involves the reaction of 5-methyl-1-propan-2-ylpyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-[(5-methyl-1-propan-2-ylpyrazol-3-yl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ester group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 2-[(5-methyl-1-propan-2-ylpyrazol-3-yl)amino]acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-[(5-methyl-1-propan-2-ylpyrazol-3-yl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Methyl 2-[(5-methyl-1-propan-2-ylpyrazol-3-yl)amino]acetate can be compared with other pyrazole derivatives such as:

Properties

IUPAC Name

methyl 2-[(5-methyl-1-propan-2-ylpyrazol-3-yl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-7(2)13-8(3)5-9(12-13)11-6-10(14)15-4/h5,7H,6H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPPVDJDLOMRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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